N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[3-(4-methylpiperazine-1-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O2S/c1-26-11-13-27(14-12-26)23(30)19-16-20(21-8-5-15-31-21)28(25-19)17-22(29)24-10-9-18-6-3-2-4-7-18/h5-6,8,15-16H,2-4,7,9-14,17H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKSHMJPDXZFET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NN(C(=C2)C3=CC=CS3)CC(=O)NCCC4=CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activity, making it a subject of interest for researchers exploring new pharmaceutical agents.
Chemical Structure and Properties
The compound's molecular formula is C23H31N5O2S, with a molecular weight of 441.6 g/mol. The structure includes:
- A cyclohexene moiety linked to an ethyl group.
- A pyrazole ring substituted with a thiophene group and a piperazine derivative.
This configuration suggests potential interactions with various biological targets, particularly in the realm of receptor modulation and enzyme inhibition.
Pharmacological Potential
Research indicates that this compound may exhibit several pharmacological activities:
- Receptor Modulation : The compound's structural components suggest it could interact with various neurotransmitter receptors, particularly those related to the central nervous system.
- Antitumor Activity : Preliminary studies have indicated that derivatives of similar pyrazole compounds show promise as anticancer agents, warranting further investigation into this compound's efficacy against cancer cell lines.
- Anti-inflammatory Properties : Compounds with similar piperazine and thiophene structures have been noted for their anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases.
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of related compounds:
The precise mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, it is hypothesized that the compound may act through:
- Competitive inhibition at receptor sites due to its structural analogies with known ligands.
- Modulation of signaling pathways , particularly those involving neurotransmitters and inflammatory mediators.
Scientific Research Applications
Medicinal Chemistry
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide is primarily utilized in medicinal chemistry for drug development. Its structural components allow it to act as a versatile building block for synthesizing new pharmaceutical agents aimed at various therapeutic targets.
Research indicates that this compound may interact with several biological targets, making it a candidate for further pharmacological studies. Preliminary studies suggest potential applications in:
- Anticancer Research : The compound's ability to modulate specific cellular pathways may provide insights into developing anticancer therapies.
- Neurological Disorders : Given the piperazine component, the compound may influence neurotransmitter systems, suggesting possible applications in treating conditions like anxiety or depression.
Structure-Activity Relationship Studies
The unique combination of functional groups in this compound allows researchers to explore structure–activity relationships (SAR). This can help optimize the efficacy and selectivity of similar compounds through systematic modifications .
Case Study 1: Anticancer Activity
In a recent study, derivatives of this compound were evaluated for their anticancer properties. The results indicated that certain modifications enhanced cytotoxicity against various cancer cell lines, highlighting the importance of SAR in drug design .
Case Study 2: Neurological Impact
Another research effort focused on the interaction of this compound with serotonin receptors. In vitro assays demonstrated that specific analogs exhibited promising binding affinities, suggesting potential for treating mood disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional features are compared below with analogous acetamide derivatives documented in recent literature.
Structural and Functional Comparison
Key Findings
Bioactivity :
- The target compound’s pyrazole-thiophene system aligns with kinase-targeting agents (e.g., JAK/STAT inhibitors), whereas thiadiazole analogs () prioritize antimicrobial activity.
- Piperazine derivatives generally enhance solubility but may reduce CNS penetration due to polarity .
Synthetic Routes :
- The target compound’s synthesis likely involves:
- Step 1 : Formation of 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid.
- Step 2 : Coupling with 4-methylpiperazine via carbonyl activation (e.g., EDCI/HOBt).
- Step 3: Alkylation with 2-(cyclohex-1-en-1-yl)ethyl bromide. Comparable to methods in , which employ hydrazinolysis and heterocyclicization for triazole-pyrazole hybrids .
Spectroscopic Validation :
- 1H NMR : Distinct signals for cyclohexenyl protons (δ 5.5–5.7 ppm) and thiophene aromatic protons (δ 7.2–7.4 ppm).
- IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (piperazine carbonyl), consistent with ’s acetamide derivatives .
Pharmacokinetic Advantages :
Preparation Methods
Preparation of 2-(Cyclohex-1-en-1-yl)ethylamine
The synthesis begins with cyclohexanone (II), which undergoes vinyl Grignard addition to yield 1-vinylcyclohexanol (III). Subsequent chlorination with thionyl chloride produces (2-chloroethylmethylene)cyclohexane (IV), followed by amination via the Gabriel synthesis or Hofmann degradation to furnish 2-(cyclohex-1-en-1-yl)ethylamine (V).
Reaction Conditions:
- Grignard Addition: Cyclohexanone (0.1 mol) reacts with vinylmagnesium chloride (1.6 M in THF) at 0°C → rt, 10 h (Yield: 85–90%).
- Chlorination: III treated with SOCl₂ in THF/pyridine at 0°C, 45 min (Yield: 78%).
- Amination: IV reacted with potassium phthalimide in DMF, 80°C, 12 h; followed by hydrazinolysis (Yield: 65%).
Synthesis of 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic Acid
The pyrazole core is assembled via cyclocondensation of thiophene-2-carbaldehyde (VI) with ethyl acetoacetate (VII) under basic conditions to form diketone intermediate VIII. Reaction with hydrazine hydrate in ethanol under reflux yields 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid hydrazide (IX), which is oxidized to the carboxylic acid (X) using KMnO₄ in acidic medium.
Optimized Parameters:
Preparation of 4-Methylpiperazine-1-carbonyl Chloride
1-Methylpiperazine (XI) reacts with phosgene (COCl₂) in dichloromethane at −10°C to yield 4-methylpiperazine-1-carbonyl chloride (XII). Excess phosgene is removed under reduced pressure, and the product is stabilized with molecular sieves.
Critical Notes:
- Reaction must be conducted under anhydrous conditions to prevent hydrolysis.
- Typical Yield: 89%.
Final Assembly of the Target Compound
Acylation of Pyrazole Carboxylic Acid
5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid (X) reacts with 4-methylpiperazine-1-carbonyl chloride (XII) in dichloromethane using triethylamine as a base to form 3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazole (XIII).
Conditions:
Alkylation with Chloroacetamide Derivative
The pyrazole intermediate XIII undergoes N-alkylation with 2-chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide (XIV) in the presence of NaH in anhydrous DMF to yield the target compound.
Procedure:
- XIII (1.0 equiv), XIV (1.1 equiv), NaH (1.5 equiv) in DMF, 0°C → 60°C, 8 h.
- Purification via silica gel chromatography (EtOAc/hexane 3:7).
- Yield: 62%.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃): δ 7.45 (d, J = 3.5 Hz, 1H, thiophene-H), 7.12 (d, J = 5.0 Hz, 1H, thiophene-H), 6.95 (m, 1H, thiophene-H), 6.25 (s, 1H, pyrazole-H), 4.30 (q, J = 7.0 Hz, 2H, CH₂CO), 3.65–3.50 (m, 4H, piperazine-H), 2.45–2.30 (m, 4H, piperazine-H), 2.25 (s, 3H, N-CH₃).
- HRMS (ESI): m/z calcd for C₂₃H₂₈N₅O₂S [M+H]⁺: 438.2018; found: 438.2021.
Comparative Analysis of Synthetic Routes
Mechanistic Insights
- Pyrazole Formation: Proceeds via nucleophilic attack of hydrazine on diketone, followed by cyclodehydration.
- Acylation: Triethylamine deprotonates the pyrazole nitrogen, enabling nucleophilic attack on the carbonyl chloride.
- Alkylation: NaH generates a strong base, facilitating SN2 displacement of chloride by the pyrazole nitrogen.
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: The synthesis involves multi-step heterocyclic assembly:
Pyrazole Core Formation : Cyclization of hydrazine derivatives with ketones (e.g., thiophen-2-yl ketone) under acidic/basic conditions to form the 5-(thiophen-2-yl)-1H-pyrazole intermediate .
Introduction of 4-Methylpiperazine Carbonyl : Acylation using 4-methylpiperazine-1-carbonyl chloride in anhydrous solvents (e.g., DCM) with a base like triethylamine to facilitate coupling .
Acetamide Sidechain Coupling : Reacting the pyrazole intermediate with N-(2-(cyclohex-1-en-1-yl)ethyl)-2-chloroacetamide via nucleophilic substitution, optimized at 60–80°C in DMF .
Key Optimization Factors :
- Catalysts (e.g., DMAP for acylation) .
- Solvent polarity (e.g., THF for cyclization, DCM for acylation) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assigns protons and carbons in the pyrazole, thiophene, and cyclohexenyl groups. Key peaks:
- IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z ~510) .
- X-ray Crystallography : Resolves stereochemistry of the cyclohexenyl group and piperazine conformation (if crystallized) .
Q. What in vitro assays are recommended for preliminary biological screening?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to the compound’s heterocyclic motifs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer: Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) .
- Solubility Differences : Use consistent solvents (e.g., DMSO with ≤0.1% v/v) and confirm compound stability via HPLC .
- Target Selectivity : Perform counter-screens against unrelated enzymes/proteins to rule off-target effects .
Case Example : Discrepancies in IC50 values for kinase inhibition may stem from ATP concentration variations in assays .
Q. What computational strategies predict target interactions and structure-activity relationships (SAR)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., PI3Kγ) via the methylpiperazine moiety .
- PASS Online : Predicts antimicrobial/anticancer potential based on structural analogs .
- QSAR Modeling : Correlate substituent effects (e.g., cyclohexenyl vs. cyclopropyl) with logP and activity .
Q. How can the methylpiperazine and thiophene groups be modified to enhance potency?
Methodological Answer:
- Piperazine Modifications : Replace methyl with bulkier groups (e.g., isopropyl) to improve hydrophobic binding .
- Thiophene Substituents : Introduce electron-withdrawing groups (e.g., -NO2) to enhance π-stacking in kinase active sites .
- SAR Validation : Synthesize analogs and compare IC50 values in dose-response assays .
Q. What strategies address discrepancies between in vitro and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and metabolic stability (e.g., liver microsome assays) .
- Prodrug Design : Mask polar groups (e.g., acetamide) to improve membrane permeability .
- Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance solubility and tissue distribution .
Q. How can stability and degradation pathways be studied under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and pH extremes (1–13), followed by HPLC-MS to identify degradation products .
- Metabolite Identification : Incubate with liver microsomes and profile metabolites via LC-QTOF .
- Solid-State Stability : Monitor crystallinity changes (via XRD) under humid conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
